molecular formula C9H18O B6147633 (1-ethylcyclohexyl)methanol CAS No. 41417-86-1

(1-ethylcyclohexyl)methanol

Cat. No.: B6147633
CAS No.: 41417-86-1
M. Wt: 142.2
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Description

(1-ethylcyclohexyl)methanol, also known as α-ethylcyclohexanemethanol or Ethylcyclohexylcarbinol, is an organic alcohol with the molecular formula C9H18O and a molecular weight of 142.24 g/mol . It is a structural analog of other cyclohexanemethanol compounds, which are valuable intermediates and building blocks in organic synthesis and industrial applications . As a secondary alcohol with a bulky cyclohexane ring, it is of significant interest for research in synthetic chemistry. Its potential applications include serving as a precursor for the synthesis of more complex molecules, studying steric effects in chemical reactions, and investigating as a solvent or additive in separation processes, similar to the uses of related cyclic compounds in specialized applications . The compound's properties, such as its hydrophobicity contributed by the cyclohexyl ring, make it a subject of study in materials science and formulation chemistry. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling and employ all appropriate safety protocols.

Properties

CAS No.

41417-86-1

Molecular Formula

C9H18O

Molecular Weight

142.2

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Ethylcyclohexyl Methanol and Analogues

Regiospecific and Stereoselective Synthetic Pathways to 1,1-Disubstituted Cyclohexylmethanols

The creation of a quaternary carbon center on a cyclohexane (B81311) ring, as found in (1-ethylcyclohexyl)methanol, is a significant synthetic hurdle due to steric hindrance. nih.gov This section details various methodologies that achieve the desired regiospecificity and stereoselectivity.

Approaches Involving Organometallic Reagents in the Construction of the Quaternary Carbon Center

Organometallic reagents are powerful tools for forming carbon-carbon bonds. youtube.com In the synthesis of 1,1-disubstituted cyclohexylmethanols, these reagents can be employed to introduce one of the alkyl groups at the quaternary center. A common strategy involves the reaction of an organometallic reagent, such as an ethyl Grignard reagent (ethylmagnesium bromide) or an organolithium reagent, with a cyclohexanone (B45756) derivative. youtube.comchadsprep.com For instance, the addition of an ethyl nucleophile to cyclohexanecarboxylic acid or its ester derivative can lead to the formation of the desired tertiary alcohol after reduction.

Another approach involves the 1,4-addition (Michael addition) of an organometallic reagent to an α,β-unsaturated carbonyl compound. acs.org For example, the reaction of an ethyl cuprate (B13416276) (Gilman reagent) with cyclohex-1-enecarbaldehyde would introduce the ethyl group at the β-position, followed by reduction of the aldehyde to the primary alcohol. The use of organocuprates is often preferred for 1,4-addition due to their softer nucleophilic character compared to Grignard or organolithium reagents. youtube.com

A notable method for constructing a quaternary carbon involves the allylic substitution of cyclohexylidene ethyl picolinates with copper reagents. The addition of zinc halides (ZnX₂) can enhance the SN2' selectivity and accelerate the reaction, even with bulky isopropyl reagents. nih.gov

Reagent TypeSubstrate ExampleProduct TypeReference
Grignard ReagentCyclohexanecarboxylic acid esterTertiary alcohol chadsprep.com
OrganocuprateCyclohex-1-enecarbaldehydeβ-substituted aldehyde acs.org
Copper reagents with ZnX₂Cyclohexylidene ethyl picolinatesAllylic substituted product nih.gov

Catalytic Hydrogenation and Transfer Hydrogenation Strategies for Cyclohexyl Ring Formation

Catalytic hydrogenation is a fundamental transformation in organic synthesis for the reduction of unsaturated bonds. acgpubs.orgrsc.org This method can be applied to the synthesis of (1-ethylcyclohexyl)methanol by starting with an aromatic precursor, such as 1-ethyl-2-hydroxy-methylbenzene. The aromatic ring can be reduced to a cyclohexane ring using a variety of catalysts, including rhodium, ruthenium, or palladium-based systems, often under hydrogen pressure. acgpubs.orgrsc.orgosti.gov

Transfer hydrogenation offers a safer and often more convenient alternative to using high-pressure hydrogen gas. acgpubs.orgnih.gov In this method, a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, transfers hydrogen to the substrate in the presence of a catalyst. acgpubs.orgnih.gov For example, the transfer hydrogenation of a phenol (B47542) derivative to a cyclohexanol (B46403) can be achieved using a palladium catalyst in isopropanol. acgpubs.orgrsc.org This approach has been shown to be effective for the reduction of various cyclic and bicyclic ketones. nih.gov The choice of catalyst and hydrogen donor can influence the stereoselectivity of the reduction. For instance, the reduction of substituted cyclohexanones can yield different diastereomeric ratios of the corresponding cyclohexanols depending on the reaction conditions. nih.gov

Mechanochemical hydrogenation has also emerged as a technique that can offer advantages in terms of reaction time and temperature over traditional solution-based methods. rsc.org

Hydrogenation MethodSubstrate ExampleCatalyst ExampleHydrogen DonorProductReference
Catalytic Hydrogenation1-Ethyl-2-hydroxymethylbenzeneRhodium, Ruthenium, PalladiumH₂ gas(1-Ethylcyclohexyl)methanol acgpubs.orgrsc.orgosti.gov
Transfer HydrogenationPhenol derivativePalladiumIsopropanolCyclohexanol derivative acgpubs.orgrsc.org
Mechanochemical HydrogenationNaphthalene[RhOH(cod)]₂/B₂(OH)₄Ethanolcis-Decalin rsc.org

Multi-component Reaction Strategies for Substituted Cyclohexane Scaffolds

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. beilstein-journals.orgorganic-chemistry.org This strategy offers significant advantages in terms of atom economy and step efficiency for the synthesis of diverse molecular scaffolds. beilstein-journals.orgrsc.org

While a direct one-pot synthesis of (1-ethylcyclohexyl)methanol via an MCR might be challenging, these reactions are invaluable for creating highly substituted cyclohexane precursors. rsc.orgnih.gov For example, a Diels-Alder reaction between a diene and a dienophile could be a key step in a multi-step synthesis to construct the cyclohexane ring with the necessary substitution pattern for later conversion to the target molecule. The Ugi four-component reaction (U-4CR) is another versatile MCR that can generate complex acyclic structures which could then undergo cyclization to form the desired cyclohexane scaffold. beilstein-journals.orgnih.gov The products of MCRs can bear various functional groups that allow for subsequent transformations and cyclizations, leading to a wide array of heterocyclic and carbocyclic structures. nih.govresearchgate.net

Synthesis via Radical Polymerization and Related Mechanisms

Radical polymerization is primarily used for creating polymers, but radical addition reactions can be harnessed for the synthesis of small molecules. researchgate.net The formation of the quaternary carbon center in (1-ethylcyclohexyl)methanol could potentially be achieved through a radical-based approach. For instance, a radical initiator could promote the addition of an ethyl radical to a cyclohexyl-based radical acceptor.

Metal hydride hydrogen atom transfer (MHAT) is a useful strategy for generating tertiary carbon radicals, which are key intermediates in the construction of all-carbon quaternary centers. nih.gov This process involves the regioselective transfer of a hydrogen atom to an olefin, producing a more substituted carbon radical. This radical can then be trapped by another reactant to form the desired C-C bond. nih.gov

Functional Group Transformations on Cyclohexyl Scaffolds Leading to (1-Ethylcyclohexyl)methanol

Often, the most efficient synthetic route involves the construction of a suitably functionalized cyclohexane ring followed by transformations to introduce the desired ethyl and hydroxymethyl groups.

A key strategy is the hydrogenation of a cyclohexyl acetate (B1210297) derivative. For example, the hydrogenation of cyclohexyl acetate, which can be derived from the esterification of acetic acid and cyclohexene, can yield both cyclohexanol and ethanol. bohrium.comrsc.org By analogy, hydrogenation of 1-ethylcyclohexyl acetate could produce (1-ethylcyclohexyl)methanol. Copper-based catalysts, such as Cu/ZnO/Al₂O₃, have shown high activity and selectivity for such transformations. rsc.org

Another approach involves the reduction of a carboxylic acid or ester group. For instance, 1-ethylcyclohexanecarboxylic acid or its corresponding ester can be reduced to (1-ethylcyclohexyl)methanol. Catalytic hydrogenation using copper chromium oxide is a classic method for this transformation. researchgate.net

The Swarts reaction, which involves heating an alkyl chloride or bromide with a metallic fluoride, is a method for synthesizing alkyl fluorides and represents a type of functional group transformation. ncert.nic.in While not directly applicable to the synthesis of the target alcohol, it illustrates the principle of modifying functional groups on a pre-existing scaffold.

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govyoutube.comuniroma1.itresearchgate.netresearchgate.net These principles are increasingly important in the synthesis of fine chemicals like (1-ethylcyclohexyl)methanol.

Key green chemistry considerations include:

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. nih.gov MCRs are particularly advantageous in this regard. beilstein-journals.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in smaller amounts and can be recycled. nih.govyoutube.com The use of heterogeneous catalysts in hydrogenation reactions, for example, facilitates easier separation and reuse. acgpubs.orgrsc.org

Safer Solvents and Reaction Conditions: Avoiding the use of volatile organic compounds and conducting reactions at ambient temperature and pressure whenever possible are key goals. nih.govyoutube.com Transfer hydrogenation, which can use alcohols like isopropanol as both a solvent and hydrogen source, is a greener alternative to methods requiring flammable hydrogen gas. acgpubs.org

Use of Renewable Feedstocks: Sourcing starting materials from renewable resources, such as biomass, is a central tenet of sustainable chemistry. nih.govrsc.org For example, cyclohexanol can be produced from lignin-derived phenols. osti.gov The synthesis of methanol (B129727), a key C1 building block, from CO₂ hydrogenation is another example of utilizing a renewable feedstock. rsc.orgmdpi.com

The development of sorption-enhanced methanol synthesis (SEMS) processes, particularly when powered by renewable energy, highlights a promising direction for sustainable chemical production. rsc.org

Green Chemistry PrincipleApplication in SynthesisReference
Atom EconomyUse of Multi-component Reactions (MCRs) beilstein-journals.orgnih.gov
CatalysisCatalytic hydrogenation and transfer hydrogenation acgpubs.orgrsc.orgnih.gov
Safer SolventsIsopropanol as solvent and hydrogen donor in transfer hydrogenation acgpubs.orgyoutube.com
Renewable FeedstocksSynthesis from lignin-derived phenols or CO₂ osti.govnih.govrsc.org

Chemical Reactivity and Mechanistic Investigations of 1 Ethylcyclohexyl Methanol

Oxidative and Reductive Transformations of the Primary Hydroxyl Group

The primary alcohol functional group in (1-ethylcyclohexyl)methanol is the focal point for a variety of oxidative and reductive reactions. The outcome of these transformations is highly dependent on the choice of reagents and reaction conditions.

Oxidation: As a primary alcohol, (1-ethylcyclohexyl)methanol can undergo oxidation to yield either an aldehyde or a carboxylic acid. rsc.orgnih.govacs.org The selective, partial oxidation to (1-ethylcyclohexyl)carbaldehyde requires mild oxidizing agents and careful control of the reaction to prevent over-oxidation. rsc.orgacs.org Reagents such as Pyridinium Chlorochromate (PCC) are commonly used for this purpose. organic-chemistry.org The reaction is typically performed in an anhydrous solvent like dichloromethane. nih.gov

For the complete oxidation to (1-ethylcyclohexyl)carboxylic acid, stronger oxidizing agents are necessary. nih.govnih.gov Common reagents for this transformation include potassium dichromate(VI) or chromium trioxide in an acidic aqueous solution (Jones reagent). rsc.orgacs.org The reaction often involves heating under reflux to ensure the complete conversion of the intermediate aldehyde to the carboxylic acid. rsc.org The process occurs via the formation of an aldehyde hydrate (B1144303) when water is present, which is then further oxidized. nih.gov

Table 1: Oxidative Transformations of (1-Ethylcyclohexyl)methanol

Starting Material Reagent(s) Product Reaction Type
(1-Ethylcyclohexyl)methanol Pyridinium Chlorochromate (PCC) (1-Ethylcyclohexyl)carbaldehyde Partial Oxidation
(1-Ethylcyclohexyl)methanol Potassium Dichromate (K₂Cr₂O₇), H₂SO₄ (1-Ethylcyclohexyl)carboxylic acid Full Oxidation

Reduction: The direct reduction of the hydroxyl group of (1-ethylcyclohexyl)methanol to form ethylcyclohexane (B155913) is not a direct process. The hydroxyl group is a poor leaving group and must first be converted into a good leaving group. rsc.org A common strategy involves converting the alcohol into a tosylate ester by reacting it with p-toluenesulfonyl chloride (Ts-Cl) in the presence of a base like pyridine (B92270). organic-chemistry.org The resulting tosylate is a much better leaving group and can be displaced by a hydride ion (H⁻) from a strong reducing agent like lithium aluminum hydride (LiAlH₄). rsc.org This two-step sequence effectively reduces the primary alcohol to an alkane. rsc.org

Esterification and Etherification Reactions of (1-Ethylcyclohexyl)methanol

The hydroxyl group of (1-ethylcyclohexyl)methanol can readily participate in esterification and etherification reactions to form a variety of derivatives.

Fischer-Speier esterification is a classic acid-catalyzed reaction between an alcohol and a carboxylic acid to form an ester. nih.govresearchgate.netias.ac.in (1-Ethylcyclohexyl)methanol, being a primary alcohol, is a suitable substrate for this equilibrium-driven process. nih.govresearchgate.net The reaction is typically catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid. nih.govias.ac.in

The mechanism involves several key steps: nih.govias.ac.in

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the oxygen atom of (1-ethylcyclohexyl)methanol on the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).

Elimination of water and subsequent deprotonation of the resulting protonated ester to regenerate the acid catalyst and yield the final ester product, (1-ethylcyclohexyl)methyl carboxylate.

To favor the formation of the ester, the equilibrium can be shifted towards the products by using an excess of the alcohol or by removing water as it is formed, for instance, through azeotropic distillation. rsc.orgias.ac.inresearchgate.net

Alkoxymercuration-demercuration is a method for synthesizing ethers from an alkene and an alcohol. nobelprize.orgrsc.org This reaction is not a direct etherification of (1-ethylcyclohexyl)methanol itself, but rather a process where it can be employed as the alcohol nucleophile. The reaction proceeds in two steps and reliably follows Markovnikov's regioselectivity without the risk of carbocation rearrangements. rsc.orgnih.gov

Alkoxymercuration: An alkene is treated with a mercury(II) salt, such as mercuric trifluoroacetate (B77799) or acetate (B1210297), in the presence of (1-ethylcyclohexyl)methanol. The alcohol attacks the intermediate mercurinium ion at the more substituted carbon. nih.gov

Demercuration: The resulting alkoxymercury intermediate is then treated with a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), which replaces the mercury-containing group with a hydrogen atom to yield the ether. nobelprize.orgrsc.org

For example, the reaction of 1-methylcyclohexene with (1-ethylcyclohexyl)methanol under alkoxymercuration-demercuration conditions would produce 1-((1-ethylcyclohexyl)methoxy)-1-methylcyclohexane.

The Williamson ether synthesis is a versatile and widely used method for preparing symmetrical and asymmetrical ethers via an Sₙ2 reaction. acs.orgnih.gov There are two primary strategies to synthesize ethers using (1-ethylcyclohexyl)methanol as a starting material:

(1-Ethylcyclohexyl)methanol as the Nucleophile: The alcohol is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form the corresponding sodium (1-ethylcyclohexyl)methoxide. nih.govrsc.org This alkoxide then acts as a nucleophile, attacking a primary alkyl halide (e.g., methyl iodide or ethyl bromide) in an Sₙ2 displacement to form the desired ether. nih.govnih.gov The use of primary alkyl halides is crucial to minimize competing elimination reactions. nih.gov

(1-Ethylcyclohexyl)methanol as the Electrophile: Alternatively, the hydroxyl group of (1-ethylcyclohexyl)methanol can be converted into a good leaving group, such as a tosylate or a halide (e.g., by reaction with PBr₃). acs.org This alkyl tosylate or halide can then be reacted with a different alkoxide (e.g., sodium ethoxide) to form the ether. acs.orgnih.gov

Table 2: Etherification Strategies Involving (1-Ethylcyclohexyl)methanol

Strategy Step 1 Step 2 Example Product
As Nucleophile (1-ethylcyclohexyl)methanol + NaH → Sodium (1-ethylcyclohexyl)methoxide Alkoxide + CH₃I → (1-ethylcyclohexyl)methyl methyl ether
As Electrophile (1-ethylcyclohexyl)methanol + TsCl/pyridine → (1-ethylcyclohexyl)methyl tosylate Tosylate + NaOCH₂CH₃ → Ethyl (1-ethylcyclohexyl)methyl ether

Elimination and Rearrangement Reactions of Alkylcyclohexanols

Under certain conditions, particularly with acid catalysis and heat, alcohols can undergo elimination (dehydration) reactions to form alkenes. libretexts.orgnih.gov For (1-ethylcyclohexyl)methanol, an acid-catalyzed dehydration would involve the protonation of the hydroxyl group to form a good leaving group (water). nih.govresearchgate.net Departure of water would generate a primary carbocation. Primary carbocations are highly unstable and prone to rearrangement.

A likely pathway would involve a 1,2-hydride or 1,2-alkyl shift to form a more stable tertiary carbocation on the cyclohexane (B81311) ring. For instance, a shift of the ethyl group or a hydride from the ring could occur. libretexts.org Subsequent loss of a proton from an adjacent carbon would lead to the formation of a mixture of isomeric alkenes, such as 1-ethyl-1-vinylcyclohexane or ethylidenecyclohexane (B92872) derivatives. The specific products formed would be governed by the relative stability of the possible alkene products (Zaitsev's rule) and the kinetics of the rearrangement pathways. libretexts.org

Metal-Catalyzed Reactions Involving (1-Ethylcyclohexyl)methanol as a Substrate or Ligand

Modern synthetic chemistry extensively utilizes transition metal catalysts to effect transformations with high efficiency and selectivity. researchgate.net (1-Ethylcyclohexyl)methanol, as a primary alcohol, can serve as a substrate in various metal-catalyzed reactions, primarily involving oxidation or dehydrogenation.

Ruthenium and Iridium-Catalyzed Dehydrogenation/Oxidation: Ruthenium and iridium complexes are highly effective catalysts for the acceptorless dehydrogenation of primary alcohols. rsc.orgacs.orgrsc.orgnih.gov In these reactions, the alcohol is oxidized with the liberation of hydrogen gas. Depending on the catalyst and conditions, (1-ethylcyclohexyl)methanol can be converted to (1-ethylcyclohexyl)carbaldehyde or, with further oxidation, to the corresponding carboxylate. nih.govacs.orgnih.gov For example, certain pyridylamine-ligated ruthenium(II) complexes can catalyze the oxidation of primary alcohols to carboxylic acids in good yields. acs.orgnih.gov Similarly, iridium catalysts can convert primary alcohols to carboxylates or be used in sequential processes, such as converting alcohols to amides via an intermediate oxime. nih.govorganic-chemistry.org

Role in C-C Bond Formation: Metal-catalyzed reactions can also utilize primary alcohols as precursors for aldehydes in C-C bond-forming reactions. nih.gov For instance, a ruthenium-catalyzed transfer hydrogenation allows a primary alcohol to be transiently dehydrogenated to an aldehyde in situ. nih.gov This aldehyde can then react with other species in the reaction mixture, such as alkynes or enynes, to form complex products like allylic or homopropargylic alcohols. nih.gov Iridium catalysts can also facilitate the coupling of primary alcohols with alkynes to produce homoallylic alcohols through a proposed hydrido(π-allyl)iridium intermediate. acs.org

While specific studies detailing the use of (1-ethylcyclohexyl)methanol as a ligand are not prominent, its hydroxyl group allows for potential coordination to a metal center. It could be derivatized, for example, into phosphine-alcohol ligands, which are valuable in catalysis, such as in rhodium-catalyzed hydroformylation. researchgate.netresearchgate.net The steric bulk of the 1-ethylcyclohexyl group could impart specific selectivity in such catalytic applications.

Sophisticated Spectroscopic and Structural Elucidation of 1 Ethylcyclohexyl Methanol

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Molecular Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and intermolecular interactions within (1-ethylcyclohexyl)methanol.

In the condensed phase (liquid or solid), alcohols exhibit strong intermolecular hydrogen bonding. This is clearly observed in the FT-IR spectrum as a broad and intense absorption band in the region of 3200-3600 cm⁻¹. docbrown.inforesearchgate.net The broadness of this peak is due to the various hydrogen-bonded species present (dimers, trimers, and larger clusters). In a very dilute solution in a non-polar solvent, a sharp peak corresponding to the "free" non-hydrogen-bonded O-H stretch would appear at higher wavenumbers (around 3600-3650 cm⁻¹). researchgate.net

Raman spectroscopy complements FT-IR and is particularly useful for observing the symmetric vibrations of the carbon skeleton. The C-C stretching and ring breathing modes of the cyclohexane (B81311) moiety can be identified in the Raman spectrum, providing additional information about the molecular structure.

Table 2: Key Vibrational Frequencies for (1-Ethylcyclohexyl)methanol

Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopic MethodComments
O-H Stretch (H-bonded) 3200-3600 (broad)FT-IRIndicates intermolecular hydrogen bonding in the liquid or solid state. docbrown.info
C-H Stretch (sp³) 2850-3000FT-IR, RamanCharacteristic of the ethyl and cyclohexyl groups.
C-O Stretch 1000-1260FT-IRAssociated with the alcohol functional group.
Cyclohexane Ring Vibrations 800-1200Raman, FT-IRFingerprint region for the cyclohexyl moiety.

High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments, which in turn enables the elucidation of the elemental composition of these species. miamioh.edu For (1-ethylcyclohexyl)methanol (C₉H₁₈O), the expected molecular weight is approximately 142.1358 g/mol .

Under electron ionization (EI), the molecular ion ([M]⁺˙) is often weak or absent for tertiary alcohols due to the ease of fragmentation. whitman.edulibretexts.org The fragmentation of (1-ethylcyclohexyl)methanol is expected to proceed through several characteristic pathways for cyclic alcohols: whitman.educhegg.comyoutube.com

Loss of Water ([M-18]) : Dehydration is a common fragmentation pathway for alcohols, leading to the formation of an alkene radical cation. whitman.edulibretexts.org

Alpha-Cleavage : Cleavage of the C-C bond adjacent to the oxygen atom is highly favorable. For (1-ethylcyclohexyl)methanol, this would involve the loss of the ethyl group ([M-29]) or cleavage of the bond to the cyclohexane ring. The loss of the ethyl group would result in a resonance-stabilized oxonium ion.

Ring Cleavage : The cyclohexane ring can undergo fragmentation, often leading to a characteristic peak at m/z 57. whitman.eduwhitman.edu

Table 3: Predicted Major Fragments in the Mass Spectrum of (1-Ethylcyclohexyl)methanol

m/zProposed FragmentFragmentation Pathway
142[C₉H₁₈O]⁺˙Molecular Ion
124[C₉H₁₆]⁺˙Loss of H₂O
113[C₇H₁₃O]⁺Loss of ethyl radical (•CH₂CH₃)
99[C₆H₁₁O]⁺Loss of propyl radical
81[C₆H₉]⁺Dehydration followed by loss of propyl radical
57[C₄H₉]⁺Complex ring cleavage

X-ray Crystallography of (1-Ethylcyclohexyl)methanol Derivatives for Solid-State Structure

X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. Obtaining suitable single crystals of (1-ethylcyclohexyl)methanol itself can be challenging due to its relatively low melting point and the presence of hydrogen bonding, which can lead to disordered structures.

To overcome this, derivatives of the alcohol, such as esters (e.g., a benzoate (B1203000) or p-nitrobenzoate ester), are often synthesized. These derivatives are typically more crystalline and their structures can be determined by X-ray diffraction. The resulting solid-state structure reveals the preferred conformation of the cyclohexane ring and the orientation of the substituents, which can then be compared with the conformational preferences observed in solution by NMR. researchgate.net For instance, the crystal structure would confirm the chair conformation of the cyclohexane ring and provide precise measurements of the steric interactions between the substituents and the ring.

Table 4: Hypothetical Crystallographic Data for a (1-Ethylcyclohexyl)methanol Derivative (e.g., Benzoate Ester)

ParameterValueSignificance
Crystal System MonoclinicDescribes the symmetry of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
C-C Bond Lengths (ring) 1.52-1.54 ÅTypical for sp³-sp³ carbon bonds.
C-O Bond Length ~1.45 ÅCharacteristic of a C-O single bond in an ester.
C-C-C Bond Angles (ring) ~111°Confirms the tetrahedral geometry and chair conformation.
Dihedral Angles (ring) ~±55°Quantifies the puckering of the chair conformation.

This comprehensive spectroscopic and structural analysis provides a detailed molecular portrait of (1-ethylcyclohexyl)methanol, highlighting the interplay of steric and electronic effects in determining its three-dimensional structure and properties.

Computational Chemistry and Theoretical Modeling of 1 Ethylcyclohexyl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (1-ethylcyclohexyl)methanol, DFT calculations would be instrumental in determining key electronic properties and energetic information. These calculations could predict the molecule's electron density distribution, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO is crucial for understanding the molecule's reactivity and electronic transitions.

A hypothetical DFT study on (1-ethylcyclohexyl)methanol would likely involve geometry optimization at a specific level of theory (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*) to find the lowest energy conformers. The computed energies would provide insights into the relative stabilities of these conformers.

Table 1: Hypothetical DFT-Calculated Properties of (1-Ethylcyclohexyl)methanol Conformers

PropertyEquatorial-Ethyl, Equatorial-MethanolAxial-Ethyl, Equatorial-MethanolEquatorial-Ethyl, Axial-Methanol
Relative Energy (kcal/mol)0.00 (most stable)HigherHigher
Dipole Moment (Debye)Predicted ValuePredicted ValuePredicted Value
HOMO-LUMO Gap (eV)Predicted ValuePredicted ValuePredicted Value

Note: This table is illustrative and based on general principles of conformational analysis of substituted cyclohexanes.

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

To explore the vast conformational landscape of a flexible molecule like (1-ethylcyclohexyl)methanol, molecular mechanics (MM) and molecular dynamics (MD) simulations are indispensable tools. researchgate.net MM methods use classical physics to model the potential energy of a system as a function of its atomic coordinates. These methods are computationally less expensive than quantum mechanical calculations, allowing for the study of larger systems and longer timescales.

An MM approach, using force fields such as MMFF94 or AMBER, would be employed to perform a systematic conformational search. This would identify various low-energy conformers, including different chair and boat forms of the cyclohexane (B81311) ring and various rotational isomers (rotamers) of the ethyl and hydroxymethyl groups.

Quantum Chemical Studies of Reaction Pathways and Transition States

Quantum chemical methods are essential for investigating the mechanisms of chemical reactions involving (1-ethylcyclohexyl)methanol. iisermohali.ac.in These studies can elucidate the intricate details of bond-breaking and bond-forming processes, and identify the high-energy transition states that govern reaction rates.

Potential reactions of (1-ethylcyclohexyl)methanol that could be studied computationally include its oxidation to the corresponding aldehyde or carboxylic acid, and its dehydration to form alkenes. For example, in a study of the oxidation of various alicyclic alcohols, quantum chemical calculations could be used to model the reaction pathway, identifying the structures of intermediates and the transition state for the rate-determining step. researchgate.net

By calculating the activation energies for different potential pathways, researchers can predict the most likely reaction mechanism under specific conditions. Techniques such as intrinsic reaction coordinate (IRC) calculations can be used to confirm that a calculated transition state indeed connects the reactant and product states.

Table 2: Hypothetical Activation Energies for a Reaction of (1-Ethylcyclohexyl)methanol

Reaction PathwayReactant(s)Transition StateProduct(s)Activation Energy (kcal/mol)
Oxidation to Aldehyde(1-ethylcyclohexyl)methanol + Oxidant[TS_oxidation](1-ethylcyclohexyl)carbaldehydePredicted Value
Dehydration (E1)Protonated (1-ethylcyclohexyl)methanol[TS_dehydration_E1]Cyclohexyl-ethylidene-methanePredicted Value
Dehydration (E2)(1-ethylcyclohexyl)methanol + Base[TS_dehydration_E2]1-Ethyl-2-methylenecyclohexanePredicted Value

Note: This table is for illustrative purposes and highlights the type of data that would be generated from such studies.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their characterization. For (1-ethylcyclohexyl)methanol, computational methods can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the chemical shifts with a reasonable degree of accuracy. These predictions can aid in the assignment of experimental NMR spectra and provide confidence in the structural elucidation of the compound. The conformational preferences of the ethyl and hydroxymethyl groups would significantly influence the predicted chemical shifts of the cyclohexyl ring protons and carbons.

Similarly, the vibrational frequencies of (1-ethylcyclohexyl)methanol can be calculated using DFT. These frequencies correspond to the peaks in the IR spectrum. The characteristic O-H stretching frequency of the alcohol group, as well as the C-H and C-C stretching and bending modes, can all be predicted. Comparing the computed spectrum with experimental data can help to confirm the molecule's structure and identify its different functional groups.

Computational Insights into Solvent Effects and Intermolecular Interactions

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational models can provide crucial insights into these solvent effects and the nature of intermolecular interactions.

For (1-ethylcyclohexyl)methanol, the hydroxyl group is capable of forming hydrogen bonds, which will strongly influence its interactions with polar and protic solvents. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be used to approximate the effect of the solvent by treating it as a continuous medium with a specific dielectric constant.

Applications of 1 Ethylcyclohexyl Methanol in Advanced Chemical Research

Role as a Synthetic Building Block in Complex Organic Molecule Synthesis

(1-Ethylcyclohexyl)methanol possesses a primary alcohol functional group attached to a tertiary carbon of a cyclohexane (B81311) ring, making it a potentially interesting building block for organic synthesis. The hydroxyl group can, in principle, undergo a variety of chemical transformations such as oxidation, esterification, and etherification. These reactions would allow for the introduction of the 1-ethylcyclohexyl moiety into larger, more complex molecular architectures.

However, a thorough review of available chemical literature and databases does not yield specific examples of (1-ethylcyclohexyl)methanol being utilized as a key starting material or intermediate in the total synthesis of complex natural products or pharmaceuticals. Research in this area appears to be limited. For context, related compounds like cyclohexanemethanol (B47985) are used as starting materials for the synthesis of other compounds, such as cyclohexanecarboxaldehyde (B41370) and cyclohexanecarboxylic acid, through oxidation processes. chemicalbook.com Similarly, other cyclohexyl derivatives are broadly used as starting materials for a wide range of organic compounds. ncert.nic.indrishtiias.com

Table 1: Potential Reactions of (1-Ethylcyclohexyl)methanol

Reaction TypePotential Product(s)General ReagentsResearch Status for (1-Ethylcyclohexyl)methanol
Oxidation(1-Ethylcyclohexyl)carboxaldehyde, (1-Ethylcyclohexyl)carboxylic acidPCC, PDC, DMP, Jones reagentNot documented
Esterification(1-Ethylcyclohexyl)methyl estersCarboxylic acids, Acid chloridesNot documented
Etherification(1-Ethylcyclohexyl)methyl ethersAlkyl halidesNot documented
Dehydration1-Ethyl-1-vinylcyclohexane, Ethylidenecyclohexane (B92872)Strong acids (e.g., H₂SO₄)Not documented

Exploration in Novel Solvent Systems and Reaction Media

While some alcohols and cyclic compounds are utilized as specialized solvents in organic synthesis, there is no specific research detailing the application of (1-ethylcyclohexyl)methanol in this context. chemmethod.com Its structural isomer, (4-ethylcyclohexyl)methanol, has some computed properties available, but its use as a solvent is also not established. nih.gov For comparison, the parent compound, cyclohexanemethanol, is a colorless liquid with a boiling point of 181 °C and is soluble in other alcohols and ethers. chemicalbook.com The reaction products of cyclohexanone (B45756) and methanol (B129727) are noted for their use as intermediates and in fragrances. ontosight.ai

Table 2: Computed and Related Physical Properties

Property(1-Ethylcyclohexyl)methanol(4-Ethylcyclohexyl)methanol (Isomer) nih.govCyclohexanemethanol (Parent Compound) chemicalbook.com
Molecular FormulaC₉H₁₈OC₉H₁₈OC₇H₁₄O
Molecular Weight142.24 g/mol 142.24 g/mol 114.19 g/mol
Boiling PointData not availableData not available181 °C
Water SolubilityData not available; expected to be lowData not available; expected to be lowLow
DensityData not availableData not available0.928 g/mL

Incorporation into Materials Science Research (e.g., liquid crystals, functional polymers)

The rigid and bulky 1-ethylcyclohexyl group could potentially be incorporated into polymers to modify their physical properties, or serve as a core for liquid crystalline materials. The synthesis of functional polymers often involves the polymerization of monomers with specific side chains to create materials with tailored characteristics. researchgate.net Similarly, the design of liquid crystals frequently relies on molecules with rigid cores and flexible terminal groups. tandfonline.comnih.govepo.org

Despite these possibilities, there is no published research that describes the synthesis of functional polymers or liquid crystals from (1-ethylcyclohexyl)methanol or its derivatives. The scientific literature on materials science extensively covers the use of other cyclohexyl derivatives, but the specific 1-ethyl substituted variant appears to be an unexplored area.

Utilization as a Ligand or Additive Component in Homogeneous and Heterogeneous Catalysis

The oxygen atom of the hydroxyl group in (1-ethylcyclohexyl)methanol has lone pairs of electrons, which could theoretically allow it to act as a ligand and coordinate to a metal center. Alcohols, such as methanol, can act as ligands in coordination complexes. researchgate.netresearchgate.netunimi.it These complexes can have applications in catalysis. Furthermore, alcohols can sometimes serve as additives in catalytic reactions, influencing reaction rates and selectivity.

However, a search of the chemical literature reveals no instances of (1-ethylcyclohexyl)methanol being used as a ligand or an additive in either homogeneous or heterogeneous catalysis. The steric bulk of the 1-ethylcyclohexyl group might hinder its ability to coordinate effectively to a metal center, or this potential application has simply not yet been investigated.

Contribution to the Development of New Chemical Reagents and Reaction Methodologies

New chemical reagents and reaction methodologies often arise from the unique reactivity of novel compounds. While (1-ethylcyclohexyl)methanol has the potential to be a precursor to new reagents—for instance, through conversion to a corresponding halide or tosylate to create an alkylating agent—there is no evidence in the current literature of its use for such purposes. The development of new synthetic methods often focuses on more readily available or structurally simpler starting materials. chemmethod.com Research into the specific reactivity and potential applications of (1-ethylcyclohexyl)methanol in developing new chemical tools appears to be a nascent or currently undocumented field.

Synthesis and Exploration of Advanced Derivatives of 1 Ethylcyclohexyl Methanol

Preparation of Complex Ester and Ether Derivatives

The synthesis of ester and ether derivatives from the tertiary alcohol (1-ethylcyclohexyl)methanol requires careful consideration of reaction mechanisms due to the steric hindrance around the hydroxyl group.

Ester Derivatives: The direct esterification of tertiary alcohols like (1-ethylcyclohexyl)methanol with carboxylic acids is often inefficient under standard Fischer esterification conditions due to the steric hindrance and the propensity of the tertiary carbocation intermediate to undergo elimination. google.com More effective methods typically involve the use of more reactive acylating agents. The reaction of (1-ethylcyclohexyl)methanol with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base, such as pyridine (B92270), provides a reliable route to the corresponding esters. The base neutralizes the acidic byproduct (e.g., HCl) and catalyzes the reaction.

An alternative approach for the synthesis of esters from tertiary alcohols involves enzymatic catalysis. Lipases, for instance, can be used to catalyze esterification under milder, non-acidic conditions, which can help to avoid side reactions like dehydration. google.com This method is particularly advantageous for creating complex, sensitive esters where traditional chemical methods might fail. google.com

Ether Derivatives: The synthesis of ethers from (1-ethylcyclohexyl)methanol is also challenging. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is generally not suitable when using a tertiary alkoxide due to its strong basicity, which favors elimination (E2) over substitution (SN2). masterorganicchemistry.com

However, ethers can be prepared under conditions that favor SN1-type reactions. For example, reacting (1-ethylcyclohexyl)methanol with a primary or secondary alkyl halide in the presence of a Lewis acid or by generating a stable carbocation from an alkene in an acidic medium can lead to the formation of the desired ether. masterorganicchemistry.com Another effective method is the alkoxymercuration-demercuration reaction. Treating an alkene with (1-ethylcyclohexyl)methanol in the presence of a mercury salt like mercury(II) acetate (B1210297), followed by reduction with sodium borohydride (B1222165), yields the corresponding ether without the issue of carbocation rearrangement. masterorganicchemistry.com

Table 1: Representative Synthesis of Ester and Ether Derivatives

Derivative Type Reactants Reagents/Catalyst General Conditions Product
Ester (1-Ethylcyclohexyl)methanol + Acetyl Chloride Pyridine Anhydrous solvent, 0°C to room temp. (1-Ethylcyclohexyl)methyl acetate
Ester (1-Ethylcyclohexyl)methanol + Benzoic Anhydride DMAP, Triethylamine Anhydrous CH2Cl2, room temp. (1-Ethylcyclohexyl)methyl benzoate (B1203000)
Ether (1-Ethylcyclohexyl)methanol + 2-Methylpropene H2SO4 (catalytic) Low temperature tert-Butyl (1-ethylcyclohexyl)methyl ether
Ether (1-Ethylcyclohexyl)methanol + Methyl Iodide Silver(I) oxide (Ag2O) Heat Methyl (1-ethylcyclohexyl)methyl ether

Synthesis of Halogenated and Other Functionally Modified Analogues

The conversion of the hydroxyl group of (1-ethylcyclohexyl)methanol into a halogen provides a key intermediate, (1-ethylcyclohexyl)methyl halide, which is a versatile substrate for a wide range of nucleophilic substitution reactions.

Halogenated Analogues: As a tertiary alcohol, (1-ethylcyclohexyl)methanol readily reacts with hydrogen halides (HX) via an SN1 mechanism. google.com The reaction proceeds through the formation of a stable tertiary carbocation after protonation of the hydroxyl group and subsequent loss of water. This carbocation is then attacked by the halide ion (Cl⁻, Br⁻, I⁻) to form the corresponding (1-ethylcyclohexyl)methyl halide. The reaction with concentrated HBr or HCl at room temperature is typically effective for this transformation. google.com For instance, reacting 1-methylcyclohexanol (B147175) with hydrobromic acid can efficiently produce 1-bromo-1-methylcyclohexane. chemicalbook.com

Other common halogenating agents can also be employed. Thionyl chloride (SOCl₂) in the presence of a base like pyridine is a standard method for converting alcohols to chlorides, while phosphorus tribromide (PBr₃) is effective for synthesizing bromides. google.com These reagents are often preferred as they can minimize rearrangement side reactions that can sometimes occur under strongly acidic conditions.

Other Functionally Modified Analogues: Beyond halogenation, the hydroxyl group can be transformed into other useful functionalities. For example, conversion to a tosylate or mesylate by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, turns the hydroxyl into an excellent leaving group for subsequent substitution reactions. This allows for the introduction of a wide variety of nucleophiles, such as azides, cyanides, and thiols, to create a library of functionally diverse analogues.

Table 2: Synthesis of Halogenated and Other Functionalized Derivatives

Derivative Type Reagent General Conditions Product
Chloride Concentrated HCl Room temperature 1-(Chloromethyl)-1-ethylcyclohexane
Chloride Thionyl chloride (SOCl₂) Pyridine, 0°C 1-(Chloromethyl)-1-ethylcyclohexane
Bromide Concentrated HBr Room temperature or gentle heat 1-(Bromomethyl)-1-ethylcyclohexane
Tosylate p-Toluenesulfonyl chloride (TsCl) Pyridine, low temperature (1-Ethylcyclohexyl)methyl tosylate

Investigations into Derivatives with Specific Structural Motifs for Scaffold Design

The rigid, three-dimensional structure of the cyclohexane (B81311) ring in (1-ethylcyclohexyl)methanol makes it an attractive core for scaffold design in various fields, including medicinal chemistry and materials science. A scaffold is a central molecular framework upon which other chemical groups can be systematically attached to create a library of compounds with diverse properties.

The (1-ethylcyclohexyl)methanol moiety provides a synthetically versatile platform. The hydroxyl group is a handle for introducing a wide array of functional groups through esterification, etherification, or conversion to a leaving group for nucleophilic substitution. This allows for the controlled placement of different pharmacophores or material-modifying groups in a defined spatial orientation around the central cyclohexyl core.

For example, in the development of new therapeutic agents, the cyclohexane ring can act as a non-aromatic, lipophilic spacer that correctly orients functional groups for interaction with a biological target. Patents related to cyclohexane ester derivatives have highlighted their use as sensory agents in consumer products, where the specific substitution pattern on the cyclohexane ring is crucial for activity. organic-chemistry.org This principle can be extended to the design of new drugs, where derivatives of (1-ethylcyclohexyl)methanol could be synthesized and screened for various biological activities. The ethyl group provides an additional point of subtle structural variation that can be used to fine-tune the steric and electronic properties of the final molecule.

Strategies for Incorporating (1-Ethylcyclohexyl)methanol into Supramolecular Assemblies

Supramolecular chemistry focuses on the design of complex, ordered structures held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. frontiersin.org The unique structure of (1-ethylcyclohexyl)methanol and its derivatives makes them potential building blocks for the construction of such assemblies.

A primary strategy for incorporation involves modifying the hydroxyl group to introduce functionalities capable of directing self-assembly. For instance, esterification with a long-chain fatty acid would yield an amphiphilic molecule. Such a molecule, possessing a polar head group (the ester) and a nonpolar tail (the cyclohexane and alkyl chain), could self-assemble in water to form micelles, vesicles, or other ordered structures.

Another strategy involves using the hydroxyl group as an anchor point to attach moieties known to participate in specific host-guest interactions. For example, the alcohol could be linked to a unit that can be encapsulated within the cavity of a host molecule like a cyclodextrin (B1172386) or calixarene. nih.govrsc.org Cyclodextrins, which are cyclic oligosaccharides, are well-known to form inclusion complexes with hydrophobic guests in aqueous solutions. nih.gov A derivative of (1-ethylcyclohexyl)methanol could be designed to act as such a guest, leading to the formation of a larger supramolecular system. These assemblies have potential applications in areas such as drug delivery, sensing, and catalysis. nih.gov The cyclohexane unit itself can participate in CH-π interactions if assembled with aromatic partners, providing another non-covalent force to guide the formation of complex architectures. frontiersin.org

Emerging Research Directions and Future Perspectives for 1 Ethylcyclohexyl Methanol Research

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The integration of (1-ethylcyclohexyl)methanol into continuous flow chemistry and automated synthesis platforms represents a significant frontier in modernizing its production and application. Although specific studies on the continuous flow synthesis of (1-ethylcyclohexyl)methanol are not yet prevalent, the broader field of flow chemistry offers a roadmap for its potential development. rsc.orgrsc.org

Continuous flow reactors, such as plug flow reactors (PFRs) and continuous stirred-tank reactors (CSTRs), provide numerous advantages over traditional batch processing. rsc.orgajinomoto.com These include enhanced heat and mass transfer, improved safety profiles, especially when dealing with exothermic reactions or hazardous reagents, and greater scalability and reproducibility. rsc.orgajinomoto.com For the synthesis of (1-ethylcyclohexyl)methanol, which could, for example, be prepared via a Grignard reaction between an ethylmagnesium halide and cyclohexanone (B45756) followed by reaction with formaldehyde, a flow process could offer precise control over reaction parameters, minimizing side reactions and improving yield and purity.

Automated synthesis platforms, often coupled with flow chemistry, are revolutionizing the discovery and optimization of chemical reactions. sigmaaldrich.comresearchgate.netyoutube.comnih.gov These platforms can systematically vary reaction conditions, such as temperature, pressure, reagent stoichiometry, and residence time, to rapidly identify optimal synthesis protocols. researchgate.net The data generated can be used to build predictive models for reaction outcomes. researchgate.net While specific automated synthesis routes for (1-ethylcyclohexyl)methanol have not been detailed, the technology is well-suited for exploring its synthesis and subsequent derivatization. For instance, an automated platform could efficiently screen a variety of catalysts for the dehydration of (1-ethylcyclohexyl)methanol to form different isomeric alkenes.

Table 1: Comparison of Batch vs. Potential Continuous Flow Synthesis of (1-Ethylcyclohexyl)methanol

ParameterTraditional Batch SynthesisPotential Continuous Flow Synthesis
Reaction Vessel Round-bottom flaskMicroreactor, Coil Reactor, CSTR
Heat Transfer Limited by surface area-to-volume ratioHigh surface area-to-volume ratio, excellent control
Mass Transfer Dependent on stirring efficiencyEnhanced by micromixing, efficient reagent contact
Safety Potential for thermal runaway, handling of bulk reagentsSmaller reaction volumes, in-situ generation of reagents
Scalability Often requires process redesignLinear scalability by extending run time or parallelization
Reproducibility Can vary between batchesHigh consistency and product quality

Exploration in Sustainable Chemical Processes and Resource Utilization

The principles of green chemistry encourage the use of renewable feedstocks and the development of environmentally benign chemical processes. nih.govchemistryviews.org The exploration of (1-ethylcyclohexyl)methanol in the context of sustainable chemistry and resource utilization is a promising research avenue. researchgate.net

A key area of interest is the derivation of cyclic alcohols from biomass. rsc.orgsemanticscholar.orgresearchgate.netmdpi.com While the direct synthesis of (1-ethylcyclohexyl)methanol from biomass is a complex challenge, related cyclohexanol (B46403) derivatives can be obtained from the catalytic processing of lignocellulosic biomass. rsc.orgresearchgate.net Research into the valorization of such biomass-derived platform molecules could inspire sustainable routes to precursors of (1-ethylcyclohexyl)methanol. For example, phenol (B47542), which can be derived from lignin, can be hydrogenated to cyclohexanol, a potential starting material for further elaboration. rsc.orgresearchgate.net

Furthermore, (1-ethylcyclohexyl)methanol itself can be considered as a building block for the synthesis of more complex molecules. nih.govresearchgate.net Its hydroxyl group provides a handle for a variety of chemical transformations, allowing it to be incorporated into larger structures that may have applications in materials science or as specialty chemicals. The development of catalytic processes that utilize (1-ethylcyclohexyl)methanol in an atom-economical manner would be a key aspect of this research.

Development of Novel Catalytic Systems Mediated by (1-Ethylcyclohexyl)methanol-Derived Components

While there is no direct mention of catalytic systems derived from (1-ethylcyclohexyl)methanol in the searched literature, the broader field of alcohol-mediated catalysis provides a framework for potential research. Alcohols can act as ligands, solvents, or even hydrogen-donating reagents in catalytic cycles.

One potential research direction is the use of derivatives of (1-ethylcyclohexyl)methanol as ligands for transition metal catalysts. The sterically demanding 1-ethylcyclohexyl group could impart unique selectivity in catalytic reactions. For example, phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands incorporating this bulky alkyl scaffold could be synthesized and evaluated in cross-coupling reactions or asymmetric catalysis.

Another area of exploration is the use of (1-ethylcyclohexyl)methanol as a hydrogen-transfer agent in catalytic reductions. In "borrowing hydrogen" catalysis, an alcohol is transiently oxidized to a ketone or aldehyde, releasing hydrogen that is then used to reduce another substrate before the carbonyl compound is re-hydrogenated. acs.org The feasibility of (1-ethylcyclohexyl)methanol participating in such catalytic cycles would depend on the development of suitable catalysts that can facilitate its reversible dehydrogenation.

Frontiers in the Design of Structurally Diverse Alkylcyclohexanol Scaffolds

The alkylcyclohexanol scaffold is a common motif in medicinal chemistry and materials science. nih.govresearchgate.net The design and synthesis of structurally diverse libraries of these compounds are of significant interest for drug discovery and the development of new materials. (1-Ethylcyclohexyl)methanol can serve as a starting point for the creation of such libraries.

Modern synthetic methods, such as C-H functionalization, offer powerful tools for the direct modification of the cyclohexane (B81311) ring. researchgate.netrsc.orgnih.govbeilstein-journals.orgsigmaaldrich.com Although challenging, the selective activation and functionalization of specific C-H bonds on the cyclohexane ring of (1-ethylcyclohexyl)methanol or its derivatives could lead to a wide array of novel structures. This would allow for the introduction of various functional groups at different positions, creating a diverse set of molecules for biological screening or materials testing.

Table 2: Potential Synthetic Transformations for Diversifying the (1-Ethylcyclohexyl)methanol Scaffold

Reaction TypePotential Reagents and ConditionsResulting Functional Group
Oxidation PCC, DMP, Swern OxidationKetone (from a secondary alcohol precursor)
Esterification Acyl chlorides, carboxylic acids (Fischer)Ester
Etherification Williamson ether synthesis (requires deprotonation)Ether
Dehydration Strong acids (e.g., H₂SO₄, H₃PO₄), heatAlkene
Halogenation SOCl₂, PBr₃Alkyl halide
C-H Functionalization Transition metal catalysts (e.g., Pd, Rh, Ir)Arylation, amination, etc. at various ring positions

Potential for New Synthetic Methodologies Inspired by (1-Ethylcyclohexyl)methanol Chemistry

The unique structural features of (1-ethylcyclohexyl)methanol, a tertiary alcohol, can inspire the development of new synthetic methodologies. The steric hindrance around the hydroxyl group can lead to unusual reactivity and selectivity in reactions.

For instance, studying the participation of (1-ethylcyclohexyl)methanol and similar tertiary alcohols in reactions that are typically challenging, such as nucleophilic substitution, could lead to the discovery of new reaction conditions or catalytic systems that can overcome these limitations. The development of methods for the stereoselective synthesis of substituted (1-ethylcyclohexyl)methanol derivatives would also be a valuable contribution to synthetic chemistry.

Furthermore, the fragmentation reactions of tertiary alcohols like (1-ethylcyclohexyl)methanol under specific conditions could be explored as a route to generate valuable intermediates or to construct complex ring systems. The insights gained from studying the chemistry of this seemingly simple molecule could have broader implications for the synthesis of other complex organic molecules.

Q & A

Q. What are the established synthetic routes for (1-ethylcyclohexyl)methanol, and how can reaction yields be optimized?

A multi-step synthesis involving protection, oxidation, and reduction reactions is commonly employed. For example:

  • Step 1 : Protect the hydroxyl group of a diol precursor using TBDPS-Cl in DCM with diethylamine, achieving ~98% yield .
  • Step 2 : Oxidize the protected intermediate using TPAP/NMO in DCM to generate a ketone .
  • Step 3 : Deprotect with TBAF in THF, followed by DIBAL-H reduction to yield the final alcohol .
    Optimization Tips :
  • Use high-purity reagents (e.g., Wakogel® columns for chromatography) to minimize side reactions.
  • Monitor reaction progress via TLC (silica gel 70PF254) and confirm intermediates with 1H NMR^1 \text{H NMR} (Bruker AV300/Ascend500, δ 0.89 ppm for ethyl groups) .

Q. How can researchers validate the purity and structural identity of (1-ethylcyclohexyl)methanol?

A combination of analytical techniques is critical:

  • NMR Spectroscopy : Key 1H NMR^1 \text{H NMR} signals include ethyl group triplets (δ 0.89 ppm) and cyclohexyl methine protons (δ 1.25–2.37 ppm) .
  • Mass Spectrometry : LRMS (Shimadzu LCMS-2010EV) and HRMS (JEOL SX-102A) confirm molecular weight (C9_9H18_{18}O, MW 142.24) .
  • Chromatography : Column chromatography (Wakogel® C-300E) and TLC ensure purity (>90%) .

Q. What safety protocols are recommended for handling (1-ethylcyclohexyl)methanol?

  • PPE : Use gloves, goggles, and lab coats to avoid skin/eye contact.
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water .
  • Storage : Keep in a cool, dry place away from oxidizers. Note that related cyclohexanemethanol derivatives may lack complete toxicity data, necessitating caution .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of (1-ethylcyclohexyl)methanol in solvolysis or rearrangement reactions?

The ethyl group introduces steric hindrance, stabilizing carbocation intermediates during solvolysis. For example:

  • In trifluoroethanol (TFE), the 1-ethylcyclohexyl cation forms via skeletal rearrangement from strained precursors (e.g., cyclooctyl cations), driven by steric relief and tertiary carbocation stability .
  • Computational studies (e.g., PubChem data) can model charge distribution and transition states to predict reactivity .

Q. What strategies resolve contradictions in reported spectroscopic data for (1-ethylcyclohexyl)methanol derivatives?

  • Cross-Validation : Compare 13C NMR^13 \text{C NMR} data (e.g., cyclohexyl carbons at δ 20–35 ppm) across multiple instruments (e.g., Bruker 500 MHz) .
  • Isotopic Labeling : Use 2H^2 \text{H}-labeled analogs to confirm peak assignments in complex spectra.
  • Collaborative Reproducibility : Share raw data via platforms like NIST Chemistry WebBook to address discrepancies .

Q. How can computational methods predict the biological or catalytic activity of (1-ethylcyclohexyl)methanol derivatives?

  • Docking Studies : Model interactions with enzymes (e.g., cytochrome P450) using software like AutoDock Vina.
  • QSAR Analysis : Correlate substituent effects (e.g., ethyl vs. cyclopentyl groups) with antibacterial activity .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess stability and reaction pathways .

Q. What are the environmental implications of (1-ethylcyclohexyl)methanol synthesis byproducts?

  • Waste Stream Analysis : Identify TPAP or TBAF residues via ICP-MS and advocate for green alternatives (e.g., biocatalysts) .
  • Biodegradability : Use OECD 301F tests to evaluate microbial degradation rates. Related alcohols like cyclohexanemethanol show moderate persistence, necessitating mitigation strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.